4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol 4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18224952
InChI: InChI=1S/C9H21NO/c1-8(2)10(5)7-6-9(3,4)11/h8,11H,6-7H2,1-5H3
SMILES:
Molecular Formula: C9H21NO
Molecular Weight: 159.27 g/mol

4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol

CAS No.:

Cat. No.: VC18224952

Molecular Formula: C9H21NO

Molecular Weight: 159.27 g/mol

* For research use only. Not for human or veterinary use.

4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol -

Specification

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
IUPAC Name 2-methyl-4-[methyl(propan-2-yl)amino]butan-2-ol
Standard InChI InChI=1S/C9H21NO/c1-8(2)10(5)7-6-9(3,4)11/h8,11H,6-7H2,1-5H3
Standard InChI Key MJKPHMIYUZYJLR-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C)CCC(C)(C)O

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(isopropyl(methyl)amino)-2-methylbutan-2-ol can be inferred from methodologies applied to structurally related amino alcohols. A plausible route involves:

  • Aldol Condensation: Reacting acetone with formaldehyde to form 2-methylbut-2-enal, followed by hydrogenation to yield 2-methylbutan-2-ol .

  • Amination: Introducing the isopropyl(methyl)amino group via nucleophilic substitution. For example, reacting 2-methylbutan-2-ol with a brominated intermediate (e.g., 4-bromo-2-methylbutan-2-ol) in the presence of methylisopropylamine .

Key Reaction Conditions:

  • Temperature: 75–85°C

  • Solvent: Toluene or dichloromethane

  • Catalyst: Triethylamine (Et₃N) to neutralize HBr byproducts .

Industrial Production

Industrial-scale synthesis would optimize reaction parameters for yield and purity. Continuous flow reactors and automated monitoring systems are likely employed to maintain consistent conditions.

Physical and Chemical Properties

PropertyValue/DescriptionSource Analogy
Boiling Point~180–190°C (estimated)Similar tertiary alcohols
Density0.85–0.90 g/cm³Compare to 2-methylbutan-1-ol
Water SolubilityLow (≤5 g/100 mL)Hydrophobic branched chain
LogP~1.5–2.0Estimated from analogs
Flash Point~70–80°CFlammable liquid

The compound’s low water solubility and moderate lipophilicity suggest utility in organic solvents or lipid-based formulations .

Chemical Reactivity

Functional Group Transformations

  • Oxidation: The tertiary alcohol resists oxidation under mild conditions but may form ketones under strong oxidizing agents (e.g., KMnO₄) .

  • Amino Group Reactions: The secondary amine undergoes alkylation or acylation. For example, reaction with acetyl chloride yields an acetamide derivative .

Stability

  • Thermal Stability: Decomposes above 200°C, releasing CO and NOₓ gases .

  • pH Sensitivity: Protonation of the amine group occurs in acidic media (pKa ~9–10) .

Applications in Scientific Research

Pharmaceutical Intermediates

Amino alcohols are critical precursors in drug synthesis. For example:

  • PP2A Activators: Structural analogs of 4-(isopropyl(methyl)amino)-2-methylbutan-2-ol have been investigated as protein phosphatase 2A (PP2A) activators for cancer therapy .

  • Chiral Building Blocks: The compound’s stereogenic centers make it valuable for asymmetric synthesis of β-blockers or antiviral agents .

Materials Science

  • Surfactants: The amphiphilic nature supports micelle formation in detergent formulations .

  • Coordination Chemistry: The amino and hydroxyl groups can chelate metal ions, enabling applications in catalysis .

Hazard ParameterDescriptionSource
FlammabilityCombustible (Flash point ~70°C)Analogous alcohols
Health HazardsSkin/eye irritation (H315, H319)GHS classification
Environmental ImpactModerate ecotoxicity (WGK 2)Regulatory data

Personal protective equipment (PPE) such as gloves and goggles is mandatory during handling .

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